9-Ohn3Bz-erd
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Overview
Description
The compound “9-Ohn3Bz-erd” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including azido, hydroxyl, and carboxylate groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the core structure and the introduction of functional groups. Typical synthetic routes may include:
- Formation of the core structure through cyclization reactions.
- Introduction of hydroxyl groups via oxidation reactions.
- Attachment of the azidobenzoyl group through esterification or acylation reactions.
- Final purification using chromatographic techniques.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
- Use of high-pressure reactors for cyclization reactions.
- Employment of catalysts to enhance reaction rates.
- Implementation of large-scale chromatographic purification methods.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of azido groups to amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Use of nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes due to its azido group.
Medicine: Possible applications in drug development, particularly in targeting specific biological pathways.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its interaction with molecular targets. The azido group can participate in click chemistry reactions, while the hydroxyl and carboxylate groups can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
9-Ohn3Bz-erd: Similar in structure but with different functional groups.
Other azido-containing compounds: Share the azido group, which is useful in click chemistry.
Hydroxyl-rich compounds: Similar reactivity due to the presence of multiple hydroxyl groups.
Properties
CAS No. |
154504-97-9 |
---|---|
Molecular Formula |
C32H38N4O12 |
Molecular Weight |
670.7 g/mol |
IUPAC Name |
[3-[(4-azidobenzoyl)oxymethyl]-2,3,6,9,11,13,14-heptahydroxy-7,10-dimethyl-11-propan-2-yl-15-oxapentacyclo[7.5.1.01,6.07,13.010,14]pentadecan-12-yl] 1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C32H38N4O12/c1-16(2)29(43)23(47-21(38)19-6-5-13-34-19)30(44)24(3)14-28(42)25(29,4)32(30,45)31(48-28)22(39)26(40,11-12-27(24,31)41)15-46-20(37)17-7-9-18(10-8-17)35-36-33/h5-10,13,16,22-23,34,39-45H,11-12,14-15H2,1-4H3 |
InChI Key |
RBRXGLGSRFGFHH-UHFFFAOYSA-N |
SMILES |
CC(C)C1(C(C2(C3(CC4(C1(C2(C5(C3(CCC(C5O)(COC(=O)C6=CC=C(C=C6)N=[N+]=[N-])O)O)O4)O)C)O)C)O)OC(=O)C7=CC=CN7)O |
Canonical SMILES |
CC(C)C1(C(C2(C3(CC4(C1(C2(C5(C3(CCC(C5O)(COC(=O)C6=CC=C(C=C6)N=[N+]=[N-])O)O)O4)O)C)O)C)O)OC(=O)C7=CC=CN7)O |
Synonyms |
9-hydroxy-21-(4-azidobenzoyloxy)-9-epiryanodine 9-OHN3Bz-ERD |
Origin of Product |
United States |
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